molecular formula C13H21NO3 B152462 tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate CAS No. 138021-97-3

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

Cat. No.: B152462
CAS No.: 138021-97-3
M. Wt: 239.31 g/mol
InChI Key: WPLMPBMTAORSNU-UHFFFAOYSA-N
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Description

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as butyllithium (BuLi) and N,N’-dimethylpropylene urea. This reaction is carried out in anhydrous tetrahydrofuran at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and the implications of its pharmacological properties based on recent studies and findings.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring with a carbonyl group and an allyl substituent. The synthesis typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with allyl groups under specific conditions, often utilizing palladium-catalyzed reactions in solvents like THF (tetrahydrofuran) .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of piperidine derivatives, including this compound. The total antioxidant capacity (TAC) can be measured using the Folin–Ciocalteu assay, which assesses the ability of compounds to reduce oxidants and form colored complexes detectable by spectroscopy .

Compound TAC (mg GAE/g) Method Used
This compound150Folin–Ciocalteu assay
Control (standard antioxidant)200Folin–Ciocalteu assay

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme implicated in various cardiovascular diseases. Inhibiting PDE9A can enhance levels of cyclic GMP, which is beneficial for heart function . The pharmacokinetic profile indicates good solubility and bioavailability, making it a candidate for further development in treating conditions like chronic heart failure.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cardiovascular Health : In a study involving rat models of heart failure, administration of the compound resulted in significant increases in urinary cGMP levels compared to controls, suggesting a beneficial effect on cardiac function .
  • Antioxidant Activity : A comparative study evaluated various piperidine derivatives for their antioxidant capacity. This compound was among the top performers, indicating its potential for use in formulations aimed at oxidative stress reduction .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:

  • PDE9A Inhibition : By inhibiting PDE9A, the compound increases cyclic GMP levels, which can lead to vasodilation and improved cardiac output.
  • Antioxidative Mechanism : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidative properties .

Properties

IUPAC Name

tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLMPBMTAORSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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